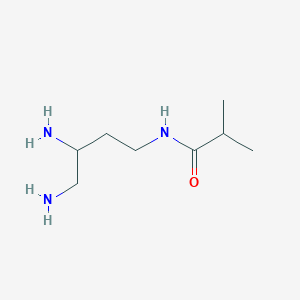

N-(3,4-diaminobutyl)-2-methylpropanamide

Descripción

N-(3,4-Diaminobutyl)-2-methylpropanamide (CAS: 126441-13-2, molecular formula: C₈H₁₉N₃O) is a propanamide derivative characterized by a branched alkyl chain (2-methylpropanamide) and a 3,4-diaminobutyl substituent. The diaminobutyl group introduces two primary amine functionalities, which may enhance solubility in polar solvents and reactivity in chemical or biological systems.

Propiedades

Número CAS |

126441-13-2 |

|---|---|

Fórmula molecular |

C8H19N3O |

Peso molecular |

173.26 g/mol |

Nombre IUPAC |

N-(3,4-diaminobutyl)-2-methylpropanamide |

InChI |

InChI=1S/C8H19N3O/c1-6(2)8(12)11-4-3-7(10)5-9/h6-7H,3-5,9-10H2,1-2H3,(H,11,12) |

Clave InChI |

VUGOKBLBWWXFOY-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NCCC(CN)N |

SMILES canónico |

CC(C)C(=O)NCCC(CN)N |

Sinónimos |

Propanamide, N-(3,4-diaminobutyl)-2-methyl- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features and Substituent Variations

The following table summarizes key structural differences between N-(3,4-diaminobutyl)-2-methylpropanamide and related compounds:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Unlike 25a, 25b, and Propanil, which feature aromatic rings (e.g., dichlorophenyl, fluorobenzyl), the target compound has an aliphatic diaminobutyl group.

- Halogenation : Propanil and compounds 25a/25b/27a/27b contain chlorine or fluorine atoms, which enhance lipophilicity and pesticidal activity. The absence of halogens in the target compound may limit its bioactivity in similar applications .

Physical Properties :

- Melting Points: The target compound’s melting point is undocumented, but the diaminobutyl group may lower it compared to crystalline aromatic analogs (e.g., 25a at 123°C).

- Chromatography (Rf) : The target compound’s Rf value is unreported, but analogs like 25a (Rf = 0.69) and 25b (Rf = 0.68) show similar polarities despite structural differences .

Functional and Application-Based Comparisons

- Enzyme Inhibition : Compounds 25a and 25b were designed as inhibitors of Pseudomonas enzymes, leveraging their aromatic and halogenated groups for target binding. The target compound’s aliphatic amines may favor interactions with metalloenzymes or proton channels .

- Pesticidal Activity : Propanil (N-(3,4-dichlorophenyl)propanamide) is a commercial herbicide, highlighting the role of chlorinated aromatics in agrochemistry. The target compound’s lack of halogens may limit pesticidal utility but could reduce environmental toxicity .

- Solubility and Reactivity: The diaminobutyl group in the target compound likely enhances water solubility compared to halogenated or methoxylated derivatives (e.g., 25a, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.